4-(3-Phenylpropanoyl)thiobenzaldehyde

Description

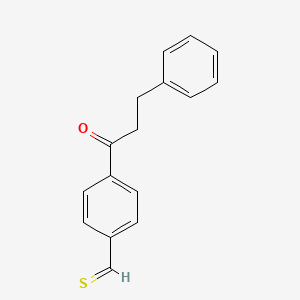

4-(3-Phenylpropanoyl)thiobenzaldehyde is a sulfur-containing aromatic compound characterized by a thiobenzaldehyde backbone (a benzaldehyde derivative with a sulfur atom replacing the oxygen in the aldehyde group) substituted at the para position with a 3-phenylpropanoyl moiety. The thiobenzaldehyde group is reactive and participates in oligomerization reactions, as observed in synthetic pathways involving elemental sulfur . The 3-phenylpropanoyl substituent likely enhances steric bulk and modulates electronic properties, influencing solubility, stability, and biological interactions.

Properties

Molecular Formula |

C16H14OS |

|---|---|

Molecular Weight |

254.3 g/mol |

IUPAC Name |

4-(3-phenylpropanoyl)thiobenzaldehyde |

InChI |

InChI=1S/C16H14OS/c17-16(11-8-13-4-2-1-3-5-13)15-9-6-14(12-18)7-10-15/h1-7,9-10,12H,8,11H2 |

InChI Key |

AGIRFRNYYGLLOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(3-Phenylpropanoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of thiobenzaldehyde with 3-phenylpropanoic acid under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final compound .

Industrial production methods for this compound may involve more scalable and efficient processes. For instance, the use of continuous flow reactors and advanced purification techniques can enhance the overall efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

4-(3-Phenylpropanoyl)thiobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can yield thiols or thioethers. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols.

Scientific Research Applications

4-(3-Phenylpropanoyl)thiobenzaldehyde has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds. Its unique reactivity makes it valuable for developing new synthetic methodologies.

Biology: The compound has potential applications in studying biological processes involving sulfur-containing molecules. It can be used as a probe to investigate the role of sulfur in enzymatic reactions and cellular signaling pathways.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 4-(3-Phenylpropanoyl)thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress responses, thereby reducing cellular damage .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include sulfur-containing derivatives such as thiobenzaldehyde S-oxide, dibenzyl trisulfide, and dithiobenzoin. A comparative analysis is provided below:

Reactivity and Stability

- Oligomerization Tendency: Thiobenzaldehyde readily dimerizes to dithiobenzoin and forms higher oligomers (e.g., hexamers) under catalytic conditions . The 3-phenylpropanoyl group in this compound may sterically hinder such reactions, increasing monomer stability.

- Oxidative Sensitivity: Thiobenzaldehyde S-oxide is more stable against further oxidation than non-oxidized thiobenzaldehydes due to its sulfoxide group .

Research Findings and Implications

Antitumor Potential: Sulfur compounds from Petiveria alliacea, including thiobenzaldehyde derivatives, show promise in targeting cancer cells with minimal toxicity to normal cells . The acylated derivative may offer improved pharmacokinetics.

Synthetic Utility: Thiobenzaldehyde intermediates are critical in sulfur-mediated heterocycle synthesis, though substituents like 3-phenylpropanoyl may require tailored reaction conditions to avoid side reactions .

Biological Activity

4-(3-Phenylpropanoyl)thiobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and antioxidant properties. This article explores various studies that have investigated its biological activity, focusing on its efficacy as a tyrosinase inhibitor, antioxidant effects, and cytotoxicity in cell-based assays.

Chemical Structure and Properties

This compound is characterized by a thiobenzaldehyde functional group attached to a phenylpropanoyl moiety. This structural configuration is believed to contribute to its biological activities.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin biosynthesis, making it a target for treating hyperpigmentation disorders. Several studies have reported the inhibitory effects of this compound on tyrosinase activity.

- Study Findings :

- In one study, various analogs of thiobenzaldehyde were tested for their ability to inhibit mushroom tyrosinase. The results indicated that certain analogs exhibited potent inhibitory effects, significantly stronger than the standard inhibitor kojic acid. Specifically, some compounds showed up to 220 times more potency in the presence of l-tyrosine and l-dopa .

- Mechanism of Action :

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Analog 1 | 6.2 × 10^-6 | Competitive |

| Analog 3 | 4.7 × 10^-8 | Competitive |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

- Research Results :

Cytotoxicity Studies

Assessing the cytotoxic effects of this compound is essential for understanding its safety profile for potential therapeutic applications.

- Cell Viability Assays :

- In B16F10 murine melanoma cells, several analogs were tested for cytotoxicity at varying concentrations. Notably, while some analogs did not exhibit significant cytotoxicity at concentrations ≤20 µM over 48 and 72 hours, one analog (Analog 2) demonstrated concentration-dependent cytotoxic effects even at low doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.